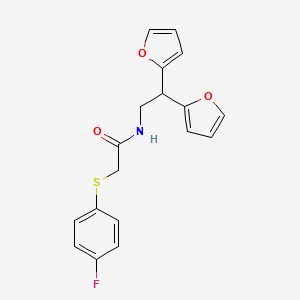

N-(2,2-di(furan-2-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S/c19-13-5-7-14(8-6-13)24-12-18(21)20-11-15(16-3-1-9-22-16)17-4-2-10-23-17/h1-10,15H,11-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFICKZIBPVTIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)CSC2=CC=C(C=C2)F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound features:

- Furan Rings : Known for their role in various biological activities.

- Thioacetamide Group : Imparts significant chemical reactivity and biological interactions.

- Fluorophenyl Substitution : Enhances lipophilicity and may influence pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Modulation : It can interact with receptors, potentially modulating signal transduction pathways critical for cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with protein synthesis.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various derivatives indicated that compounds similar to this compound showed promising activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL depending on the strain tested.

Anticancer Potential

Research has highlighted the potential anticancer properties of compounds with similar structures. For example, derivatives containing furan rings have demonstrated cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 values around 15 µM.

- Lung Cancer (A549) : IC50 values near 20 µM.

These findings suggest that this compound could be further explored for its anticancer applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Furan & Thioacetamide | Antimicrobial, Anticancer | 15 - 20 |

| Thiophene Derivative | Thiophene Ring | Antimicrobial | 10 - 25 |

| Furan Derivative | Furan Ring Only | Anticancer | 12 - 22 |

Case Studies

-

Case Study on Antimicrobial Activity :

A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. -

Case Study on Cytotoxicity :

In vitro tests conducted on human cancer cell lines demonstrated that this compound could induce apoptosis. Flow cytometry analysis revealed an increase in Annexin V positive cells after treatment with 20 µM of the compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2,2-di(furan-2-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used to facilitate carboxylate-amine coupling under inert conditions (e.g., nitrogen atmosphere) . Solvent choice (e.g., DMF, dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. Catalysts such as triethylamine may enhance selectivity, particularly for thioether bond formation . Post-synthetic purification via column chromatography or recrystallization is recommended to achieve >95% purity.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound during synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry, particularly for distinguishing furan and fluorophenyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. Purity is assessed via HPLC (C18 columns, acetonitrile/water gradients) or thin-layer chromatography (TLC) with UV visualization . Differential scanning calorimetry (DSC) can characterize thermal stability, which is critical for storage and handling protocols .

Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?

- Methodological Answer : The thioether (-S-) and acetamide (-NHCO-) groups are primary reactivity centers. The thioether can undergo oxidation to sulfoxide/sulfone derivatives using H₂O₂ or m-CPBA, while the acetamide moiety participates in hydrolysis under acidic/basic conditions. The furan rings are susceptible to electrophilic substitution (e.g., nitration), which can be leveraged for structural diversification . Reactivity studies should prioritize inert atmospheres to prevent unwanted oxidation .

Advanced Research Questions

Q. How can computational methods like DFT contribute to understanding the electronic properties and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict electronic properties such as HOMO-LUMO gaps, which correlate with redox behavior. Electrostatic potential maps identify nucleophilic/electrophilic sites, guiding derivatization strategies. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets like enzymes, aiding in rational drug design .

Q. What experimental approaches are recommended for elucidating the mechanism of action in biological systems, particularly its interaction with enzymes or receptors?

- Methodological Answer : In vitro assays include:

- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like kinases or GPCRs.

- Cellular assays : Dose-response studies (IC₅₀ determination) in cancer cell lines (e.g., MTT assay) paired with Western blotting to assess downstream signaling pathways .

- Enzyme inhibition : Fluorogenic substrate-based assays (e.g., for proteases) under physiological pH and temperature .

Q. How can structural modifications of the furan or fluorophenyl groups alter bioactivity, and what synthetic strategies are optimal for SAR studies?

- Methodological Answer :

- Furan modification : Introduce electron-withdrawing groups (e.g., nitro at C5) via Friedel-Crafts acylation to enhance electrophilicity.

- Fluorophenyl substitution : Replace fluorine with chlorine or methoxy groups via Pd-catalyzed cross-coupling (Suzuki-Miyaura) to modulate lipophilicity .

- SAR validation : Parallel synthesis of analogs followed by bioactivity screening (e.g., antimicrobial disk diffusion assays) to identify critical pharmacophores .

Q. What strategies mitigate contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., staurosporine for kinase inhibition).

- Solubility correction : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts.

- Orthogonal validation : Confirm activity via independent methods (e.g., SPR + cellular luciferase reporter assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.